

(-)-Menthylloxyacetic acid molecular weight and formula

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Compound of Interest

Compound Name: (-)-Menthylloxyacetic acid

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An In-depth Technical Guide to (-)-Menthylloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-Menthylloxyacetic acid**, a pivotal chiral resolving agent in stereochemistry. This document outlines its chemical and physical properties, detailed experimental protocols for its application in chiral resolution, and a logical workflow for its use in separating enantiomers.

Core Properties of (-)-Menthylloxyacetic Acid

(-)-Menthylloxyacetic acid is primarily utilized in the separation of racemic mixtures.^{[1][2][3]} Its molecular and physical data are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₃	[1][4]
Molecular Weight	214.30 g/mol	[1][4]
CAS Number	40248-63-3	[1]
Appearance	Solid	[1]
Melting Point	52-55 °C	
Boiling Point	163-164 °C at 10 mmHg	
Density	1.01 g/mL at 20 °C	
Optical Activity	[α] ₂₅ /D -92.5° (c=4 in methanol)	

Application in Chiral Resolution: Experimental Protocol

(-)-Menthylxyacetic acid serves as a chiral auxiliary, a compound that transforms a mixture of enantiomers into a mixture of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.[5] The general protocol for the chiral resolution of a racemic carboxylic acid using a menthol-derived agent involves a three-step process: esterification, separation of diastereomers, and hydrolysis.

Formation of Diastereomeric Esters (Esterification)

The first step is the reaction of the racemic carboxylic acid with a chiral alcohol, in this case, a derivative of (-)-menthol, to form diastereomeric esters.

Materials:

- Racemic carboxylic acid
- (-)-Menthol or a reactive derivative like **(-)-Menthylxyacetic acid**
- Esterification agent (e.g., 2-methyl-6-nitrobenzoic anhydride (MNBA))[6]

- Anhydrous solvent (e.g., toluene, dichloromethane)
- Base (e.g., triethylamine, DMAP)

Procedure:

- Dissolve the racemic carboxylic acid in the anhydrous solvent.
- Add the chiral auxiliary, (-)-menthol or its derivative.
- Add the esterification agent and the base to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
- Upon completion, quench the reaction and extract the diastereomeric ester mixture with an organic solvent.
- Wash the organic phase with an aqueous solution to remove any unreacted acid and base.
- Dry the organic phase over an anhydrous salt (e.g., Na_2SO_4) and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Separation of Diastereomers

The resulting diastereomeric esters have different physical properties and can be separated using standard chromatographic techniques.

Materials:

- Crude diastereomeric ester mixture
- Silica gel for column chromatography or a preparative HPLC system with a suitable column (e.g., CHIRALPAK).^{[7][8]}
- Eluent (e.g., a mixture of hexane and ethanol or isopropanol).^{[7][8]}

Procedure:

- Develop an analytical HPLC or TLC method to achieve baseline separation of the two diastereomers.
- Based on the analytical results, perform preparative column chromatography or HPLC to separate the diastereomers on a larger scale.
- Collect the fractions containing each pure diastereomer.
- Analyze the purity of the separated diastereomers by analytical HPLC or NMR.

Hydrolysis of Separated Diastereomers

The final step is to hydrolyze the separated diastereomeric esters to obtain the individual, enantiomerically pure carboxylic acids.

Materials:

- Purified diastereomeric ester
- Base for hydrolysis (e.g., NaOH or KOH)
- Solvent mixture (e.g., methanol/water or THF/water)
- Acid for neutralization (e.g., HCl)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

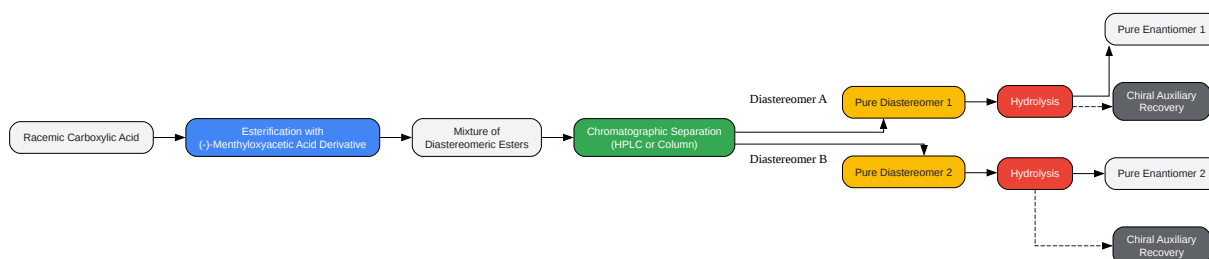
Procedure:

- Dissolve the purified diastereomeric ester in the solvent mixture.
- Add an excess of the base.
- Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- If a co-solvent was used, remove it under reduced pressure.

- Acidify the aqueous solution with the acid to a pH of ~2.
- Extract the enantiomerically pure carboxylic acid with an organic solvent.
- Dry the organic phase and evaporate the solvent to yield the final product.
- The chiral auxiliary, (-)-menthol, can be recovered from the reaction mixture.

Experimental Workflow

The logical flow of the chiral resolution process is depicted in the following diagram.



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Caption: Workflow for chiral resolution using a menthol-derived auxiliary.

Biological Activity and Signaling Pathways

Based on available scientific literature, **(-)-Menthylloxyacetic acid** is primarily recognized for its role as a chiral resolving agent in chemical synthesis. There is currently no significant evidence to suggest its direct involvement in biological signaling pathways or notable biological activities.

beyond its application in stereochemistry. Its utility is firmly established in the preparation of enantiomerically pure compounds for various applications, including drug development.

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